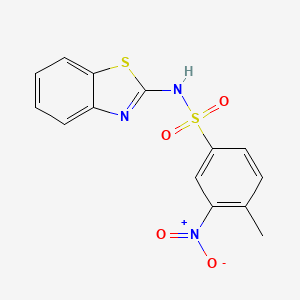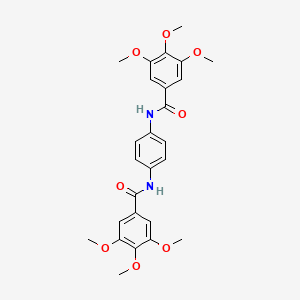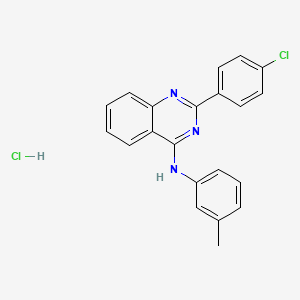![molecular formula C18H12BrNO4 B5117539 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)
5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of pharmaceuticals. The compound is known for its unique structure and properties, which make it an attractive target for drug synthesis.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases. This inhibition can lead to the suppression of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide are still being studied. However, initial research has shown that the compound can affect various biological processes such as cell signaling, gene expression, and protein synthesis. The compound has also been shown to have low toxicity, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide in lab experiments include its unique structure and potential for drug development. However, there are also limitations to using this compound in lab experiments. The synthesis of the compound is complex and requires specialized knowledge and equipment. Additionally, the compound's mechanism of action is not fully understood, making it difficult to predict its effects on biological systems.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide. One direction is to further investigate the compound's mechanism of action and its effects on biological systems. Another direction is to explore the potential use of the compound in treating specific diseases such as cancer and inflammation. Additionally, researchers could focus on developing more efficient and cost-effective methods for synthesizing the compound.
Synthesemethoden
The synthesis of 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide involves a series of chemical reactions that require specialized knowledge and equipment. The most common method for synthesizing this compound involves the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with 5-bromo-2-furoic acid in the presence of a coupling agent and a catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
The unique structure of 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide makes it a promising candidate for drug development. Researchers have focused on its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-methoxydibenzofuran-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO4/c1-22-16-8-11-10-4-2-3-5-13(10)23-15(11)9-12(16)20-18(21)14-6-7-17(19)24-14/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAQDQGBSQRQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5117467.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)



![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5117527.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5117533.png)

![6-(1-piperidinyl)-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5117541.png)
![11-[(10-chloro-9-anthryl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5117544.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5117552.png)
![4-(3,5-dimethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117563.png)
